molecular formula C9H14N4S B15255324 4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol

4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol

Cat. No.: B15255324
M. Wt: 210.30 g/mol
InChI Key: YPZYHDJJESIRTO-UHFFFAOYSA-N
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Description

4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a triazine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit certain enzymes or disrupt cellular functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

4-Amino-6-(cyclopentylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

2-amino-6-(cyclopentylmethyl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H14N4S/c10-8-11-7(12-9(14)13-8)5-6-3-1-2-4-6/h6H,1-5H2,(H3,10,11,12,13,14)

InChI Key

YPZYHDJJESIRTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC(=S)N=C(N2)N

Origin of Product

United States

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